

Quercetin 3',4',7-trimethyl ether: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Quercetin 3',4',7-trimethyl ether*

CAS No.: 6068-80-0

Cat. No.: B1239147

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3',4',7-trimethyl ether, a naturally occurring O-methylated flavonoid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of its chemical identifiers, synthesis, and established biological effects, including its anti-inflammatory, antioxidant, and anti-cancer properties. Detailed experimental protocols for its synthesis and for the evaluation of its bioactivities are presented. Furthermore, this guide elucidates the potential molecular mechanisms of action through signaling pathway diagrams, offering a valuable resource for researchers investigating its therapeutic potential.

Chemical Identifiers and Physicochemical Properties

Quercetin 3',4',7-trimethyl ether, also known as 3',4',7-Trimethoxyquercetin, is a derivative of the widely studied flavonoid, quercetin. The methylation of the hydroxyl groups significantly

alters its physicochemical properties, such as solubility and bioavailability, which in turn can enhance its biological activities.

Identifier	Value	Reference
CAS Number	6068-80-0	[1][2][3][4]
PubChem CID	5748558	[2]
Molecular Formula	C ₁₈ H ₁₆ O ₇	[1][3]
Molecular Weight	344.3 g/mol	[3][4]
IUPAC Name	2-(3,4-dimethoxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one	[3]
InChI	InChI=1S/C18H16O7/c1-22-10-7-11(19)15-14(8-10)25-18(17(21)16(15)20)9-4-5-12(23-2)13(6-9)24-3/h4-8,19,21H,1-3H3	[2][3]
InChIKey	OEEUHNAUMMATJT-UHFFFAOYSA-N	[2][4]
Canonical SMILES	<chem>COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)OC</chem>	[2]
Synonyms	3',4',7-Trimethoxyquercetin, Quercetin 7,3',4'-trimethyl ether	[1][2][3]

Synthesis of Quercetin 3',4',7-trimethyl ether

The synthesis of **Quercetin 3',4',7-trimethyl ether** is typically achieved through the selective methylation of quercetin. The reactivity of the five hydroxyl groups on the quercetin scaffold differs, allowing for regioselective synthesis under controlled conditions.

Recommended Synthetic Protocol: Methylation with Dimethyl Sulfate

This method has been reported to provide high yields and excellent O-selectivity, minimizing the formation of C-methylated byproducts.

Materials:

- Quercetin
- Dimethyl sulfate (DMS)
- Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
- Dimethyl sulfoxide (DMSO)
- Hydrochloric acid (HCl), 1M
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask, suspend powdered KOH (or NaOH) in DMSO.
- Slowly add quercetin to the suspension while stirring at room temperature.
- Cool the mixture in an ice bath and add dimethyl sulfate dropwise, ensuring the temperature remains below 10°C as the reaction can be exothermic.
- Allow the reaction mixture to stir at room temperature for approximately 2-4 hours. The color of the solution may change from dark brown to light brown.
- Upon completion, quench the reaction by carefully adding 1M HCl to neutralize the base.

- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure.
- The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate **Quercetin 3',4',7-trimethyl ether**.

Biological Activities and Experimental Protocols

Quercetin 3',4',7-trimethyl ether has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.

Antioxidant Activity

The antioxidant capacity of this compound can be attributed to its ability to scavenge free radicals, a property that is influenced by the presence of the remaining free hydroxyl groups.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

- Prepare a stock solution of **Quercetin 3',4',7-trimethyl ether** in a suitable solvent (e.g., methanol or DMSO).
- Prepare a working solution of DPPH in methanol (typically around 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
- In a 96-well plate or cuvettes, add various concentrations of the test compound.
- Add the DPPH working solution to each well/cuvette and mix.
- Incubate the reaction mixture in the dark at room temperature for 30 minutes.

- Measure the absorbance at 517 nm.
- Ascorbic acid or a similar known antioxidant should be used as a positive control.
- The percentage of radical scavenging activity is calculated using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample.

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Protocol:

- Prepare the ABTS radical cation solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
- Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
- Prepare serial dilutions of **Quercetin 3',4',7-trimethyl ether**.
- Add a small volume of the sample or standard to the diluted ABTS•+ solution.
- After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
- Trolox is commonly used as a standard, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity

Quercetin 3',4',7-trimethyl ether has been shown to inhibit key inflammatory mediators.

Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins involved in inflammation.

Protocol (Fluorometric):

- A commercial COX-2 inhibitor screening kit is recommended for this assay.
- Prepare the test compound solutions at various concentrations.
- Reconstitute the COX-2 enzyme and other reagents as per the kit's instructions.
- In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
- Initiate the reaction by adding arachidonic acid (the substrate) and a fluorescent probe.
- Measure the fluorescence in a kinetic mode at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm). The rate of increase in fluorescence is proportional to the COX-2 activity.
- Calculate the percentage of inhibition for each concentration of the test compound.

Principle: This cell-based assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF- α from macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Protocol:

- Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
- Seed the cells in a 96-well plate and allow them to adhere.
- Pre-treat the cells with various non-toxic concentrations of **Quercetin 3',4',7-trimethyl ether** for 1 hour.
- Stimulate the cells with LPS (e.g., 1 μ g/mL) for a specified period (e.g., 24 hours).
- Collect the cell culture supernatant.
- Quantify the amount of TNF- α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

- A vehicle control (e.g., DMSO) and a positive control (LPS stimulation without the test compound) should be included.

Anti-Cancer Activity

Studies have indicated that **Quercetin 3',4',7-trimethyl ether** possesses anti-tumor properties.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

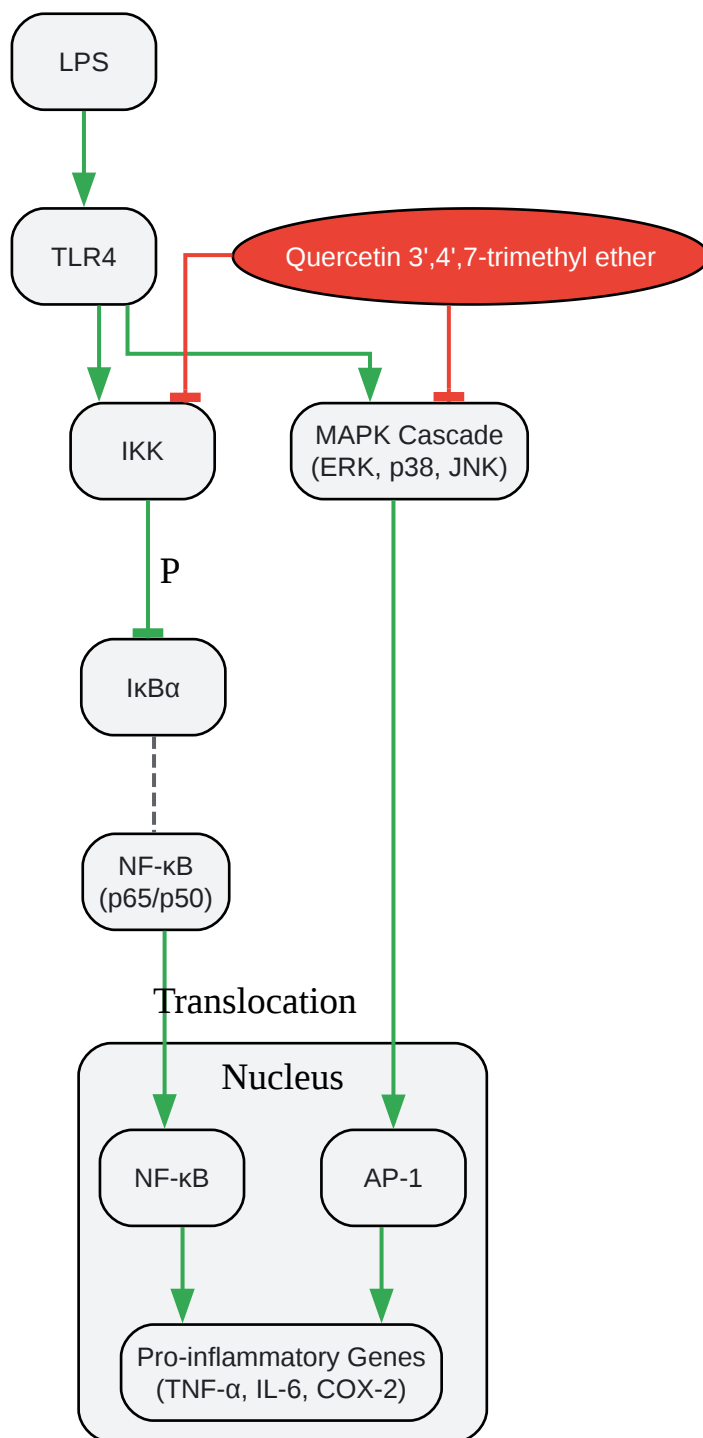
- Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to attach overnight.
- Treat the cells with a range of concentrations of **Quercetin 3',4',7-trimethyl ether** for 24, 48, or 72 hours.
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
- Measure the absorbance at a wavelength of around 570 nm.
- Cell viability is expressed as a percentage of the control (untreated cells).

Signaling Pathways and Mechanisms of Action

The biological effects of quercetin and its derivatives are often attributed to their interaction with key cellular signaling pathways. While the specific pathways for **Quercetin 3',4',7-trimethyl ether** are still under active investigation, the following diagrams represent the generally accepted mechanisms for quercetin and related flavonoids in inflammation and cancer.

Anti-inflammatory Signaling Pathway

Quercetin and its ethers are known to inhibit pro-inflammatory signaling pathways, primarily the NF- κ B and MAPK pathways.

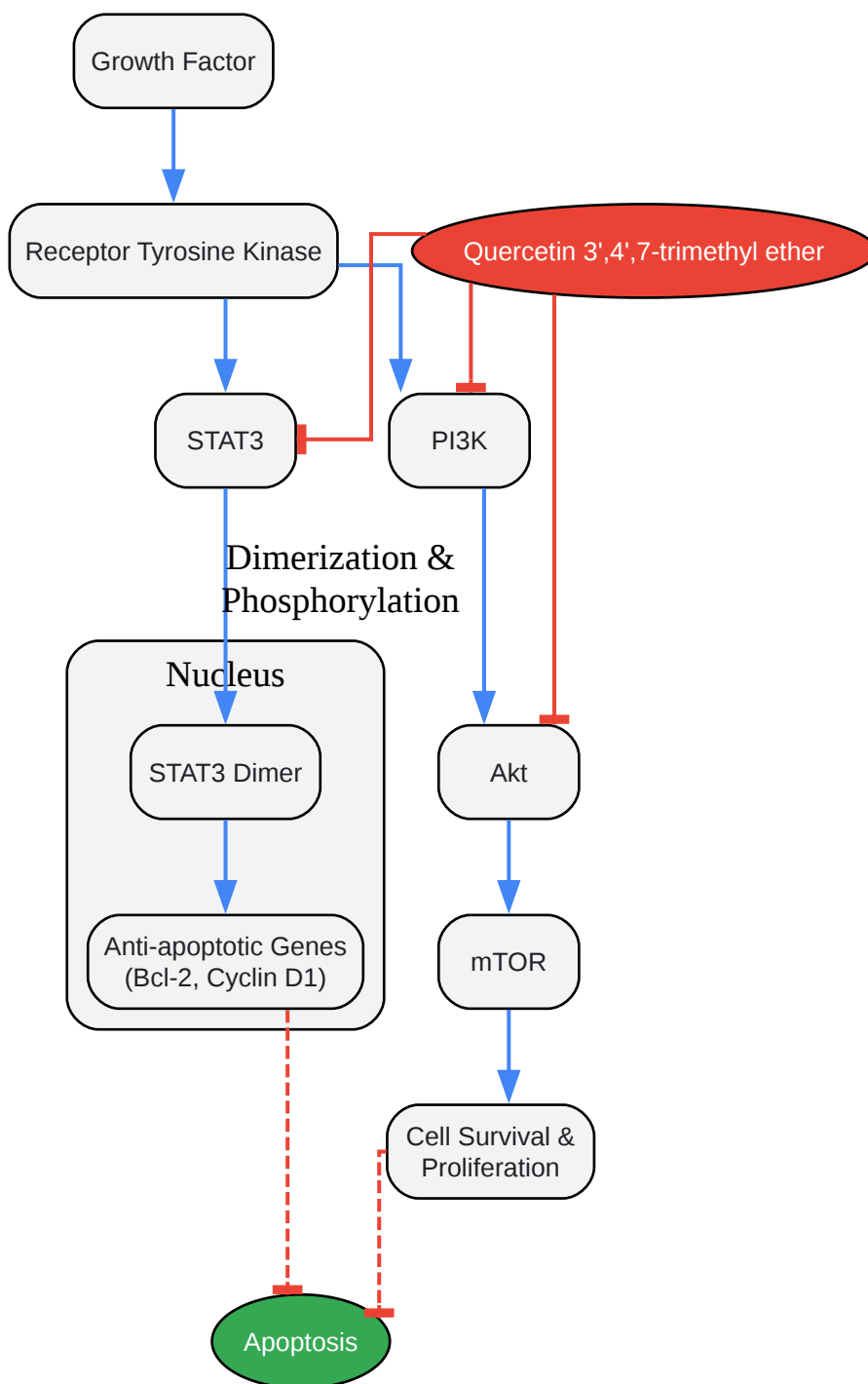


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Caption: Inhibition of NF- κ B and MAPK signaling pathways.

Anti-Cancer Signaling Pathway (Apoptosis Induction)

Quercetin derivatives can induce apoptosis in cancer cells by modulating pathways such as PI3K/Akt/mTOR and STAT3.



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Caption: Modulation of PI3K/Akt and STAT3 pathways.

Conclusion

Quercetin 3',4',7-trimethyl ether is a promising natural compound with multifaceted biological activities. Its enhanced bioavailability compared to its parent compound, quercetin, makes it an attractive candidate for further investigation in the fields of pharmacology and drug development. This guide provides a foundational resource for researchers, offering standardized identifiers, detailed synthetic and analytical protocols, and insights into its molecular mechanisms of action. Further studies are warranted to fully elucidate its therapeutic potential and to translate these findings into clinical applications.

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- To cite this document: BenchChem. [Quercetin 3',4',7-trimethyl ether: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1239147/docs#quercetin-3-4-7-trimethyl-ether-a-comprehensive-technical-guide\]](https://www.benchchem.com/product/b1239147/docs#quercetin-3-4-7-trimethyl-ether-a-comprehensive-technical-guide)

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